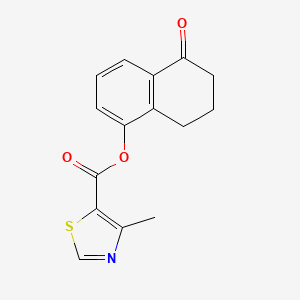
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine, also known as MPMP, is a heterocyclic compound that belongs to the class of morpholines. This compound has gained significant attention due to its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also activates certain receptors, such as the mu-opioid receptor, which is responsible for the analgesic effects of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.
Biochemical and Physiological Effects:
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It also exhibits antitumor activity by inhibiting the proliferation of cancer cells. Moreover, it has been found to have a neuroprotective effect by reducing oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is its wide range of biological activities, which make it an ideal candidate for use in various research studies. However, one of the limitations of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. One area of research could focus on elucidating the mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Another area of research could focus on developing more efficient and cost-effective synthesis methods for 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Additionally, further studies could be conducted to explore the potential applications of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine in other fields, such as drug discovery and development.
Synthesemethoden
The synthesis of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine involves the reaction of 2-methyl-4-(pyridin-4-ylmethyl)morpholine with phenylmagnesium bromide. The reaction takes place in the presence of a catalyst, such as copper iodide. The product obtained is then purified through column chromatography to obtain pure 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it an ideal candidate for use in various research studies.
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-11-19(12-15-7-9-18-10-8-15)17(13-20-14)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXIMKQCJVMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)


![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)
